molecular formula C9H5ClF3NO2S B12558441 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione CAS No. 192647-96-4

8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione

Cat. No.: B12558441
CAS No.: 192647-96-4
M. Wt: 283.66 g/mol
InChI Key: NGKCFIPTYFZLEL-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione is a heterocyclic compound that features a benzoxazine ring substituted with chlorine and trifluoromethoxy groups

Preparation Methods

The synthesis of 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and chloroformate derivatives.

    Cyclization: The aniline derivative undergoes cyclization with chloroformate under controlled conditions to form the benzoxazine ring.

    Substitution: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxy anion sources.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to thiol or other reduced forms using reagents such as lithium aluminum hydride.

    Substitution: The chlorine and trifluoromethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzoxazine ring.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with active sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethoxy and chlorine substituents enhance its binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione include:

The uniqueness of this compound lies in its benzoxazine core combined with the specific substituents, which confer unique electronic and steric properties, making it valuable for specialized applications.

Properties

CAS No.

192647-96-4

Molecular Formula

C9H5ClF3NO2S

Molecular Weight

283.66 g/mol

IUPAC Name

8-chloro-6-(trifluoromethoxy)-4H-1,4-benzoxazine-3-thione

InChI

InChI=1S/C9H5ClF3NO2S/c10-5-1-4(16-9(11,12)13)2-6-8(5)15-3-7(17)14-6/h1-2H,3H2,(H,14,17)

InChI Key

NGKCFIPTYFZLEL-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)NC2=C(O1)C(=CC(=C2)OC(F)(F)F)Cl

Origin of Product

United States

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